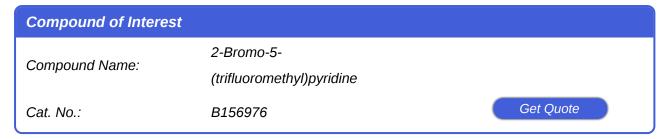


An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-5- (trifluoromethyl)pyridine**, a key fluorinated heterocyclic compound. It details its physicochemical properties, experimental protocols for its synthesis and reactions, and its significant applications as a versatile building block in the development of novel pharmaceutical and agrochemical agents.

Core Physicochemical Properties

2-Bromo-5-(trifluoromethyl)pyridine is a solid, crystalline compound at room temperature.[1] The presence of a bromine atom and an electron-withdrawing trifluoromethyl group on the pyridine ring imparts unique reactivity and electronic characteristics, making it a valuable intermediate in organic synthesis.[2]



Property	Value	Source
Molecular Formula	C ₆ H ₃ BrF ₃ N	[1][3][4]
Molecular Weight	225.99 g/mol	[1][3][4]
CAS Number	50488-42-1	[3][4]
Appearance	Solid, Crystalline	[1]
Melting Point	44-48 °C	[1]
Boiling Point	78-81°C / 30mm	[1]
Solubility	Soluble in methanol and ethanol	[1]

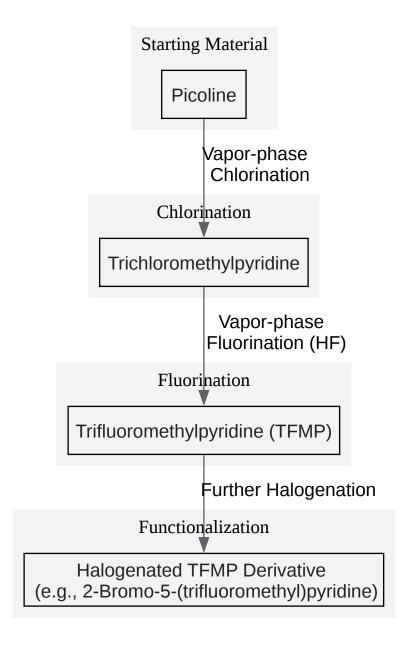
Synthesis and Reactivity

The synthesis of trifluoromethylpyridines can be achieved through several methods, including the construction of the pyridine ring from a trifluoromethyl-containing building block or through chlorine/fluorine exchange from corresponding trichloromethylpyridines.[5][6] The latter is a common industrial approach for producing various trifluoromethylpyridine derivatives.[5][6]

The trifluoromethyl group is a strong electron-withdrawing group, which, along with the bromine atom, makes the pyridine ring electron-deficient. This electronic nature makes **2-Bromo-5- (trifluoromethyl)pyridine** susceptible to nucleophilic aromatic substitution and a valuable substrate for various cross-coupling reactions.

General Industrial Synthesis Pathway for Trifluoromethylpyridines





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Caption: General industrial synthesis workflow for halogenated trifluoromethylpyridines.

Experimental Protocols Palladium-Catalyzed α-Arylation of a Reformatsky Reagent

2-Bromo-5-(trifluoromethyl)pyridine serves as a key substrate in palladium-catalyzed α -arylation reactions.[1][7] This reaction is crucial for forming carbon-carbon bonds, a



fundamental process in the synthesis of complex organic molecules for drug discovery.

Objective: To synthesize an α -aryl ester by coupling **2-Bromo-5-(trifluoromethyl)pyridine** with a Reformatsky reagent.

Materials:

- 2-Bromo-5-(trifluoromethyl)pyridine
- Reformatsky reagent (e.g., ethyl bromozincacetate)
- Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
- Ligand (e.g., triphenylphosphine, dppf)
- Anhydrous solvent (e.g., THF, Dioxane)
- Inert gas atmosphere (Nitrogen or Argon)

Methodology:

- Reactor Setup: A dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with the palladium catalyst and ligand under an inert atmosphere.
- Reagent Addition: Anhydrous solvent is added, followed by 2-Bromo-5-(trifluoromethyl)pyridine. The mixture is stirred until all solids are dissolved.
- Reaction Initiation: The Reformatsky reagent solution is added dropwise to the reaction mixture at room temperature.
- Heating and Monitoring: The reaction mixture is heated to reflux (typically 60-100 °C, depending on the solvent) and maintained for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.



- Extraction: The aqueous layer is extracted multiple times with an organic solvent such as
 ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous
 sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired α -aryl ester.

Illustrative Workflow for Cross-Coupling Reaction



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Caption: Experimental workflow for a palladium-catalyzed cross-coupling reaction.

Applications in Research and Development

The unique physicochemical properties imparted by the trifluoromethyl group make trifluoromethylpyridine (TFMP) derivatives highly valuable in both agrochemical and pharmaceutical research.[2][6]

Agrochemicals:

- Many modern herbicides, insecticides, and fungicides incorporate the TFMP moiety.
- The trifluoromethyl group enhances the potency and soil residency of these active compounds.[2]

Pharmaceuticals:

• The trifluoromethyl group can significantly improve the metabolic stability and bioavailability of drug candidates.[2] The strength of the C-F bond makes the group resistant to metabolic degradation, potentially extending the half-life of a drug.[2]



- Increased lipophilicity, another effect of the trifluoromethyl group, aids in the penetration of cell membranes.[2]
- TFMP derivatives are used as scaffolds in the synthesis of a wide array of therapeutic
 agents, including kinase inhibitors for oncology and treatments for neurological disorders.[2]
 Several pharmaceutical products containing the TFMP moiety have already been approved
 for market, with many more in clinical trials.[2][5][6]

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